molecular formula C20H23N3O2 B2507923 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea CAS No. 898443-93-1

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2507923
CAS No.: 898443-93-1
M. Wt: 337.423
InChI Key: WMVPQZLIOMJHRL-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a dimethylphenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the dimethylphenyl group is introduced to the pyrrolidine ring.

    Introduction of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction, where the methoxyphenyl group is attached to the urea moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(3-methoxyphenyl)urea
  • 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-phenylurea
  • 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea

Comparison: Compared to these similar compounds, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea is unique due to the specific arrangement of its functional groups. This unique structure can lead to different chemical reactivity and biological activity, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-9-10-17(12-15(14)2)23(19-8-5-11-21-19)20(24)22-16-6-4-7-18(13-16)25-3/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVPQZLIOMJHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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